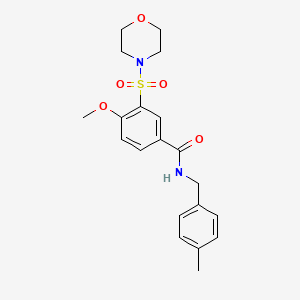![molecular formula C17H19ClO3 B5152433 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene is a chemical compound that is widely used in scientific research applications. It is also known as GW501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases such as diabetes, obesity, and cardiovascular diseases.
Mecanismo De Acción
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene works by activating the PPARδ receptor, which is a nuclear receptor that regulates gene expression. Activation of this receptor leads to increased expression of genes involved in energy metabolism, lipid metabolism, and glucose uptake in skeletal muscle cells. This results in improved insulin sensitivity and glucose uptake, as well as increased endurance and improved lipid metabolism.
Biochemical and Physiological Effects:
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in energy metabolism, lipid metabolism, and glucose uptake in skeletal muscle cells. It has also been shown to increase endurance and improve lipid metabolism, which makes it a potential treatment for cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have a number of potential therapeutic applications, which makes it a promising candidate for further research.
One limitation of using this compound in lab experiments is that it is not approved for human use and its long-term safety has not been established. Additionally, it may have off-target effects that could complicate its use in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene. One area of research could focus on its potential therapeutic applications in the treatment of diabetes, obesity, and cardiovascular diseases. Additionally, further research could explore its mechanism of action and potential off-target effects. Finally, research could focus on developing safer and more effective analogs of this compound for use in human clinical trials.
Métodos De Síntesis
The synthesis of 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene involves a multi-step process that starts with the reaction of 3,5-dimethylphenol with 4-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a catalyst such as potassium tert-butoxide to give 2-(4-methoxyphenoxy)-2-(2-(2-chloroethoxy)ethoxy)benzene. Finally, this compound is reacted with thionyl chloride to give 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene.
Aplicaciones Científicas De Investigación
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which makes it a promising candidate for the treatment of diabetes and obesity. Additionally, it has been shown to increase endurance and improve lipid metabolism, making it a potential treatment for cardiovascular diseases.
Propiedades
IUPAC Name |
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-12-10-13(2)17(16(18)11-12)21-9-8-20-15-6-4-14(19-3)5-7-15/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFROQNIEAJTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)
![1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5152368.png)

![N-[2-(benzylthio)ethyl]-3-phenylacrylamide](/img/structure/B5152375.png)

![spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2-thienylmethyl)methanamine](/img/structure/B5152421.png)
![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)

![5,10-di-2-furyl-2,7-bis(4-methoxy-2-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5152437.png)
![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)